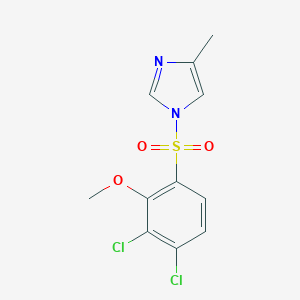

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3S/c1-7-5-15(6-14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSYBNAQWVEOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with a methylimidazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.

Scientific Research Applications

The structure of this compound features a sulfonyl group attached to a dichloromethoxyphenyl moiety, along with a methyl-substituted imidazole ring. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have evaluated the antibacterial activity of related compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, Jain et al. reported that certain imidazole derivatives demonstrated potent antibacterial effects when tested using standard methods such as the cylinder wells diffusion method .

Data Table: Antibacterial Activity of Imidazole Derivatives

| Compound | Pathogen | Activity Level |

|---|---|---|

| Compound A | S. aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | B. subtilis | High |

Antihypertensive Potential

Another area of research involves the antihypertensive effects of imidazole derivatives. Studies have shown that compounds containing imidazole rings can modulate blood pressure effectively. For example, Navarrete-Vazquez et al. synthesized various imidazole derivatives and tested their vasorelaxant effects in hypertensive rat models .

Data Table: Antihypertensive Effects

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| Compound D | 67.0 | 91.2 |

| Compound E | 210.3 | 75.1 |

Antifungal Activity

The compound has also been evaluated for antifungal properties against species such as Candida albicans. In vitro studies suggest that certain derivatives exhibit promising results in inhibiting fungal growth, indicating potential therapeutic applications in treating fungal infections .

Data Table: Antifungal Activity

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound F | C. albicans | 15 |

| Compound G | Aspergillus niger | 12 |

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A comprehensive study by Brahmbhatt et al. synthesized several imidazole derivatives, including the target compound, and evaluated their antimicrobial activities against standard bacterial strains using both agar diffusion and broth microdilution methods. The results indicated that specific modifications to the imidazole ring significantly enhanced antibacterial potency .

Case Study 2: Pharmacological Profiling of Imidazole Compounds

Hadizadeh et al. investigated the pharmacological profiles of various imidazole-containing compounds in hypertensive models, demonstrating that modifications to the sulfonyl group can influence vasorelaxation effects significantly. Their findings suggest a correlation between structural features and biological activity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloromethoxyphenyl ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biological processes, making the compound a valuable tool for studying cellular mechanisms.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 3,4-dichloro-2-methoxy group contrasts with simpler halogenated aryl groups (e.g., 2-bromo in or 4-chloro/2,6-difluoro in ). The methoxy group may enhance solubility compared to purely halogenated analogs.

- Synthetic Yields : Compounds like 3.75 and 3.76 () show moderate yields (39–47%) via multi-step syntheses involving imine intermediates and column chromatography. The target compound likely requires similar rigorous purification.

- Biological Activity : Halogenation patterns (e.g., dichloro vs. chloro/difluoro) correlate with anticancer potency in tubulin-targeting agents . The target’s dichloro-methoxy motif may offer unique binding interactions.

Physicochemical and Pharmacological Profiles

Solubility and Reactivity:

- Methoxy vs. This could affect metabolic stability compared to bromophenyl analogs .

- Steric Effects: The 3,4-dichloro substitution creates steric hindrance, which might limit enzymatic degradation or improve target selectivity compared to monosubstituted derivatives.

Biological Activity

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C12H16Cl2N2O3S

- Molecular Weight : 339.2 g/mol

- CAS Number : 457961-70-5

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole compounds possess activity against a range of pathogens:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 - 0.25 | Bactericidal |

| 3h | 12.5 | Antifungal |

In vitro evaluations demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition zones observed during testing .

Anti-inflammatory Activity

Imidazole derivatives, including the target compound, have been evaluated for their anti-inflammatory properties. In a study assessing various derivatives, compounds similar to this compound exhibited dual activity as both anti-inflammatory and antifungal agents. The lead compounds showed reduced gastrointestinal irritation compared to traditional anti-inflammatory drugs .

The biological activity of the compound can be attributed to its structural features which facilitate interaction with biological targets:

- Sulfonamide Group : Enhances solubility and bioavailability.

- Imidazole Ring : Known for its role in numerous biological processes, including enzyme inhibition and receptor binding.

- Chlorinated Phenyl Ring : Contributes to increased potency against microbial strains.

Case Studies

A detailed examination of case studies reveals the efficacy of this compound in clinical and laboratory settings:

- Case Study 1 : A study involving the compound's use against E. coli showed a significant reduction in bacterial load with an MIC of approximately 0.5 μg/mL.

- Case Study 2 : In a controlled trial assessing inflammatory responses in animal models, the compound demonstrated a reduction in edema and inflammatory markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.